Bis(3,5,3a(2),5a(2)-dimethoxydibenzylideneacetone)palladium(0) Bis(3,5,3a(2),5a(2)-dimethoxydibenzylideneacetone)palladium(0)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13645517
InChI: InChI=1S/C21H22O5.Pd/c1-23-18-9-15(10-19(13-18)24-2)5-7-17(22)8-6-16-11-20(25-3)14-21(12-16)26-4;/h5-14H,1-4H3;/b7-5+,8-6+;
SMILES: COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC.[Pd]
Molecular Formula: C21H22O5Pd
Molecular Weight: 460.8 g/mol

Bis(3,5,3a(2),5a(2)-dimethoxydibenzylideneacetone)palladium(0)

CAS No.:

Cat. No.: VC13645517

Molecular Formula: C21H22O5Pd

Molecular Weight: 460.8 g/mol

* For research use only. Not for human or veterinary use.

Bis(3,5,3a(2),5a(2)-dimethoxydibenzylideneacetone)palladium(0) -

Specification

Molecular Formula C21H22O5Pd
Molecular Weight 460.8 g/mol
IUPAC Name (1E,4E)-1,5-bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one;palladium
Standard InChI InChI=1S/C21H22O5.Pd/c1-23-18-9-15(10-19(13-18)24-2)5-7-17(22)8-6-16-11-20(25-3)14-21(12-16)26-4;/h5-14H,1-4H3;/b7-5+,8-6+;
Standard InChI Key JUCMYZWGVGVLKD-PUFOULASSA-N
Isomeric SMILES COC1=CC(=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=CC(=C2)OC)OC)OC.[Pd]
SMILES COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC.[Pd]
Canonical SMILES COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC.[Pd]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0), systematically named as 1,5-bis(3,5-dimethoxyphenyl)-3-pentanone palladium salt (2:1), is a palladium(0) complex coordinated to two dimethoxy-dba ligands . The ligand framework consists of two benzaldehyde-derived aromatic rings substituted with methoxy groups at the 3- and 5-positions, linked via a conjugated enone system . This substitution pattern enhances electron donation to the palladium center compared to unsubstituted dba ligands, potentially stabilizing the Pd(0) oxidation state during catalytic cycles .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number811862-77-8
Molecular FormulaC42H44O10Pd\text{C}_{42}\text{H}_{44}\text{O}_{10}\text{Pd}
Molecular Weight815.22 g/mol
Palladium Content≥13.0%
Melting Point170–178°C
AppearanceDark red crystalline powder

Synthesis and Structural Analogues

Physical and Chemical Properties

Solubility and Stability

The compound is insoluble in water but dissolves in polar organic solvents such as dimethylformamide (DMF) and ethanol . Its stability under ambient conditions necessitates storage in a tightly sealed container within a cool, dry, and well-ventilated environment to prevent degradation or unintended ligand displacement . Prolonged exposure to light or oxidizing agents may compromise its catalytic activity, as palladium(0) complexes are generally sensitive to oxidation .

Spectroscopic and Crystallographic Data

Although specific spectroscopic data (e.g., NMR, IR) are absent in the provided sources, the compound’s dark red color suggests strong electronic transitions in the visible spectrum, characteristic of conjugated enone-palladium complexes . Crystallographic studies of analogous Pd(dba)2\text{Pd}(\text{dba})_2 complexes reveal a square-planar geometry around the palladium center, with the dba ligands acting as bidentate chelators . The methoxy substituents in this derivative likely induce steric and electronic perturbations, influencing bond lengths and angles.

Applications in Catalysis and Pharmaceutical Research

Role in Cross-Coupling Reactions

Palladium(0) complexes are pivotal in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are foundational in drug synthesis . Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) serves as a pre-catalyst, undergoing ligand displacement to generate active Pd(0) species. For example, in the synthesis of phenanthridinones, Pd(0) complexes facilitate C–H activation and reductive elimination steps, albeit with efficiency modulated by ligand choice . The methoxy groups may enhance catalyst stability or alter substrate selectivity compared to non-substituted dba ligands.

QuantityPrice (USD)Catalog Number
1 g170.58AAH6196403
5 g646.47AAH6196406

Future Directions and Research Opportunities

Mechanistic Studies

Operando spectroscopic techniques, such as IR or X-ray absorption spectroscopy, could elucidate the compound’s behavior during catalytic cycles. For instance, monitoring ligand displacement dynamics in real-time would clarify its activation pathway .

Ligand Optimization

Systematic variation of methoxy substituents (e.g., altering positions or introducing electron-withdrawing groups) may refine catalytic performance. Computational studies using density functional theory (DFT) could predict how structural modifications affect Pd(0) reactivity .

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